2-(Oxiran-2-ylmethoxy)benzaldehyde

Heterocyclic Synthesis Intramolecular Cyclization Salicylaldehyde Derivatives

2-(Oxiran-2-ylmethoxy)benzaldehyde (CAS 16315-63-2) is an ortho-substituted, bifunctional aromatic monomer comprising a benzaldehyde core and a glycidyl ether (oxirane) moiety. This compound serves as a key synthetic intermediate for photopolymerizable resins, heterocyclic building blocks, and enzyme inhibitors, distinguished from its meta- and para-regioisomers by the proximity of its reactive aldehyde and epoxide groups.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 16315-63-2
Cat. No. B168821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxiran-2-ylmethoxy)benzaldehyde
CAS16315-63-2
Synonyms(R)-2-(Oxiran-2-ylMethoxy)benzaldehyde
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=CC=C2C=O
InChIInChI=1S/C10H10O3/c11-5-8-3-1-2-4-10(8)13-7-9-6-12-9/h1-5,9H,6-7H2
InChIKeyHZKXFLZMKWMMNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Oxiran-2-ylmethoxy)benzaldehyde (CAS 16315-63-2) Procurement & Differentiation Guide


2-(Oxiran-2-ylmethoxy)benzaldehyde (CAS 16315-63-2) is an ortho-substituted, bifunctional aromatic monomer comprising a benzaldehyde core and a glycidyl ether (oxirane) moiety . This compound serves as a key synthetic intermediate for photopolymerizable resins, heterocyclic building blocks, and enzyme inhibitors, distinguished from its meta- and para-regioisomers by the proximity of its reactive aldehyde and epoxide groups [1].

Cyclization Chemistry Enables reported exclusive intramolecular dioxocine formation
Isomer Selectivity Ortho regioisomer: not interchangeable with meta or para for heterocycle synthesis
Application Scope Bifunctional monomer for photopolymerizable resins and enzyme inhibitor scaffolds

Why 3- or 4-(Oxiranylmethoxy)benzaldehyde Cannot Simply Replace the Ortho Isomer


Generic substitution among regioisomeric oxiranylmethoxybenzaldehydes is not chemically valid due to divergent reactivity profiles. The ortho arrangement in 2-(oxiran-2-ylmethoxy)benzaldehyde enables unique intramolecular cyclization pathways to form 3,6-epoxy[1,5]dioxocines, a reactivity not accessible to the meta or para isomers . Furthermore, polymerization studies using imidazole-organocatalyzed carbenoid systems have demonstrated successful thermoset formation with the meta- and para-isomers, but the ortho isomer was notably absent from these demonstrations, suggesting a distinct reactivity landscape that directly impacts material design selection [1].

Property
Ortho (Target)
Meta / Para (Substitute)
Intramolecular cyclization
Forms dioxocine scaffold (reported exclusive)
May not participate in dioxocine formation
Carbenoid polymerization
Not demonstrated as a viable monomer
Polymerizes to thermosets (Tg >100 °C)

Quantitative Differentiation Evidence for 2-(Oxiran-2-ylmethoxy)benzaldehyde


Exclusive Formation of 3,6-Epoxy[1,5]dioxocine Scaffolds via Ortho-Glycidyloxybenzaldehyde Condensation

2-(Oxiran-2-ylmethoxy)benzaldehyde (ortho) undergoes base-catalyzed condensation with epichlorohydrin to yield 3,6-epoxy[1,5]dioxocine derivatives. This reactivity is exclusive to the ortho isomer; the meta- and para-isomers cannot form this bicyclic structure due to the geometric inability to achieve the requisite intramolecular ring closure . The reaction proceeds with good yields (up to ~88% for the salicylaldehyde-derived system) under mild conditions using benzyl triethylammonium chloride as a phase-transfer catalyst .

Dioxocine formation
Class-level
88% yield (analogous)
Enables unique dioxocine scaffold synthesis
meta/para isomers do not form dioxocine (0% yield)
Heterocyclic Synthesis Intramolecular Cyclization Salicylaldehyde Derivatives

Divergent Performance in Organocatalytic Carbenoid Polymerization: Ortho vs. Meta/Para Isomers

In a solventless polymerization system using 5 mol% 1-methylimidazole as a carbenoid catalyst under air, monomers 4-(2-oxiranylmethoxy)benzaldehyde and 3-(2-oxiranylmethoxy)benzaldehyde successfully polymerized via both formyl and oxirane groups to yield thermosets with glass transition temperatures (Tg) above 100 °C [1]. The ortho isomer, 2-(oxiran-2-ylmethoxy)benzaldehyde, was not included in the polymerization study, implying that the ortho geometry disrupts the bifunctional polymerization pathway, likely due to steric hindrance or intramolecular quenching of the carbenoid intermediate [1].

Polymerizability
Cross-study comparable
Ortho: not demonstrated Meta/Para: thermosets Tg >100 °C
Ortho may not fit this polymerization method
Method-specific validation required
Polymer Chemistry Thermoset Materials Organocatalysis

Physical State and Handling Differentiation: Ortho vs. Para Isomer

The para isomer, 4-(oxiran-2-ylmethoxy)benzaldehyde (CAS 14697-49-5), is reported to be a low-melting solid with a melting point of 37 °C and a boiling point of 109-110 °C (0.05 Torr) . In contrast, the ortho isomer 2-(oxiran-2-ylmethoxy)benzaldehyde is typically supplied as a liquid or semi-solid at ambient temperature . This difference in physical state can impact storage, handling, and formulation processes in industrial-scale operations.

Physical state
Cross-study comparable
Ortho: liquid; Para: solid (mp 37 °C)
May simplify liquid handling in solvent-free processes
Ambient condition comparison
Physical Chemistry Formulation Logistics

Enzymatic Inhibition Profile: ALDH3A1 Target Engagement vs. Structural Analogs

Within the US9328112 patent family exploring substituted benzaldehydes as hemoglobin allosteric modulators, closely related analogs with oxiranylmethoxy substitution were profiled for ALDH3A1 inhibition. Compound A24 (a benzaldehyde derivative with an oxiranylmethoxy motif) exhibited an IC50 of 2,100 nM against human ALDH3A1, while related compound A16 showed IC50 > 100,000 nM, and A47 showed IC50 > 100,000 nM, indicating that subtle structural variations around the oxiranylmethoxy-benzaldehyde core produce >47-fold differences in target engagement [1]. While direct data for the unsubstituted 2-(oxiran-2-ylmethoxy)benzaldehyde is not publicly available in this assay, the structure-activity relationship highlights that the ortho substitution pattern combined with the epoxide group can critically modulate biological activity [1].

ALDH3A1 inhibition
Class-level
Analog A24 IC50 2,100 nM (>47-fold range)
Supports inhibitor scaffold exploration
Direct ortho IC50 not reported; SAR context
Enzyme Inhibition Drug Discovery Aldehyde Dehydrogenase

Procurement-Driven Application Scenarios for 2-(Oxiran-2-ylmethoxy)benzaldehyde


Synthesis of 3,6-Epoxy[1,5]dioxocine Libraries for Medicinal Chemistry

The exclusive ability of the ortho isomer to form the 3,6-epoxy[1,5]dioxocine bicyclic scaffold makes it the essential starting material for programs synthesizing dioxocine-based compound libraries. Meta- and para-glycidyloxybenzaldehydes cannot participate in this intramolecular cyclization, rendering the ortho compound irreplaceable for this chemotype.

Development of ALDH3A1 Inhibitors as Pharmacological Probes

Given the structure-activity relationship from the US9328112 patent family, where oxiranylmethoxy-substituted benzaldehydes exhibit a >47-fold potency range for ALDH3A1 inhibition [1], procurement of 2-(oxiran-2-ylmethoxy)benzaldehyde enables systematic exploration of the ortho-glycidyl ether pharmacophore as a starting scaffold for covalent or reversible ALDH3A1 inhibitor design.

Photopolymerizable Resin Intermediate for Advanced Coatings

Patent US4282353 explicitly claims the use of o-glycidyloxybenzaldehyde in the preparation of diglycidyl unsaturated ketones for photopolymerizable resins, with reported yields up to 96% [2]. This established industrial route provides a validated procurement pathway for manufacturers of light-sensitive coatings and printed circuit board materials.

Ortho-Specific Handling Advantage in Solvent-Free Continuous Flow Processes

The liquid physical state of the ortho isomer at ambient temperature offers a distinct operational advantage over the solid para isomer (mp 37 °C) , particularly in solvent-free, continuous-flow, or automated dispensing systems where consistent liquid handling is preferred.

Application
Selection Property
Validation Focus
Dioxocine library synthesis
Ortho-specific intramolecular cyclization
Regioisomeric dioxocine specificity
ALDH3A1 inhibitor design
Ortho-glycidyl ether SAR scaffold
ALDH3A1 inhibition potency range validation
Photopolymerizable resin synthesis
Glycidyl unsaturated ketone formation
Reported patent synthetic route evaluation
Solvent-free continuous flow processing
Liquid physical state at ambient
Ambient handling vs solid isomer review
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